molecular formula C23H22ClNO3 B12586815 5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide CAS No. 648922-89-8

5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide

Cat. No.: B12586815
CAS No.: 648922-89-8
M. Wt: 395.9 g/mol
InChI Key: LIEXIUWNSQHIAO-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro and hydroxy group, and an extended phenylethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-hydroxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Phenylethoxyphenyl Ethyl Side Chain: The phenylethoxyphenyl ethyl side chain is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide core reacts with a halogenated phenylethoxyphenyl ethyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro and hydroxy groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may result in various substituted benzamides.

Scientific Research Applications

5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide: This compound is unique due to its specific substitution pattern and side chain.

    This compound: Similar compounds include those with variations in the side chain or substitution pattern, such as 5-chloro-2-methoxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and side chain, which confer distinct chemical and biological properties

Biological Activity

5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide, a compound with the molecular formula C23H22ClNO3, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including data tables and case studies derived from diverse sources.

Chemical Structure and Properties

The compound features a chloro group, a hydroxy group, and an ethylbenzamide moiety, contributing to its unique chemical properties. Its structure can be represented as follows:

  • SMILES : CC(C)(C)c1cc(c(O)c(c1)C(C)(C)C)-n2nc3ccc(Cl)cc3n2
  • Molecular Weight : 375.88 g/mol
  • CAS Number : 57721812

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines. A study highlighted that certain benzamides demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell proliferation .

Enzyme Inhibition

The compound has shown potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A recent study reported that derivatives of benzamides could serve as dual inhibitors, with IC50 values indicating effective inhibition levels. For example:

Compound NameIC50 (μM)Selectivity Index (SI)
This compound33.131.5
Rivastigmine56.10-

This table demonstrates the potential of the compound as a selective inhibitor compared to established drugs like rivastigmine .

Antimicrobial Activity

There is also emerging evidence regarding the antimicrobial properties of this compound. Studies have shown that certain benzamide derivatives possess antifungal activity against pathogens such as Fusarium oxysporum and Phytophthora capsici. The efficacy was evaluated using EC50 values, indicating the concentration required for 50% inhibition of fungal growth:

PathogenEC50 (μg/mL)
Fusarium oxysporum40
Phytophthora capsici45

These findings suggest that modifications in the benzamide structure can lead to enhanced antifungal activity .

Case Studies

  • In Vitro Studies on Cancer Cells : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
  • Cholinesterase Inhibition : In a comparative study involving several benzamide derivatives, this compound was found to have superior inhibition rates against both AChE and BuChE compared to other tested compounds. This positions it as a candidate for further research in neurodegenerative disease therapies.
  • Antifungal Activity Assessment : The compound was tested against common fungal strains in agricultural settings, showing promising results in reducing fungal load and improving crop yield in preliminary field trials.

Properties

CAS No.

648922-89-8

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-[4-(2-phenylethoxy)phenyl]ethyl]benzamide

InChI

InChI=1S/C23H22ClNO3/c24-19-8-11-22(26)21(16-19)23(27)25-14-12-18-6-9-20(10-7-18)28-15-13-17-4-2-1-3-5-17/h1-11,16,26H,12-15H2,(H,25,27)

InChI Key

LIEXIUWNSQHIAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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